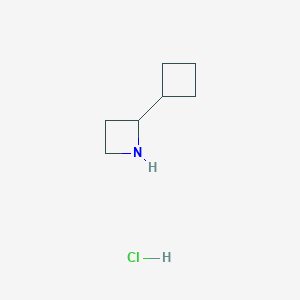

2-Cyclobutylazetidine hydrochloride

Descripción

BenchChem offers high-quality 2-Cyclobutylazetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclobutylazetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-cyclobutylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-6(3-1)7-4-5-8-7;/h6-8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUJPNBMJIHMLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138033-84-6 | |

| Record name | 2-cyclobutylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Cyclobutylazetidine Hydrochloride in Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic deployment of saturated heterocycles. 2-Cyclobutylazetidine hydrochloride has emerged as a highly versatile, stereochemically rich building block. By fusing the conformational rigidity of an azetidine ring with the lipophilic bulk of a cyclobutyl motif, this scaffold offers unique exit vectors and fine-tuned physicochemical properties. This whitepaper provides an in-depth analysis of its molecular architecture, details self-validating protocols for its characterization, and explores its application in rational drug design.

Molecular Architecture & Quantitative Data

Azetidines serve as excellent bioisosteres for larger saturated heterocycles like piperidines and pyrrolidines, often improving metabolic stability and altering basicity due to their inherent ring strain[1]. The addition of a cyclobutyl group at the C2 position introduces steric hindrance around the nitrogen atom, which further depresses the pKa while predictably increasing the partition coefficient (LogP)[2].

Below is a consolidated physicochemical profile of 2-cyclobutylazetidine hydrochloride:

| Property | Value | Source / Methodology |

| Chemical Name | 2-Cyclobutylazetidine hydrochloride | IUPAC Nomenclature |

| CAS Number | 2138033-84-6 | Chemical Registry[3] |

| Molecular Formula | C7H14ClN (Salt) / C7H13N (Free Base) | Structural Analysis |

| Molecular Weight | 147.64 g/mol (Salt) | Calculated[3] |

| Free Base MW | 111.18 g/mol | Calculated[4] |

| Predicted pKa (Secondary Amine) | 9.5 – 10.2 | Analogue Extrapolation[1] |

| Predicted LogP (Free Base) | 1.5 – 2.0 | Fragment-based Calculation[5] |

| Physical State | Solid (White to off-white powder) | Standard Salt Properties |

Pharmacological Rationale: The "Why" Behind the Structure

As a Senior Application Scientist, I approach lead optimization not just as a structural exercise, but as a manipulation of physical properties to drive biological outcomes.

The azetidine core inherently possesses a lower pKa than a standard piperidine. This is caused by the increased s-character of the nitrogen lone pair, a direct consequence of the 90° bond angles forced by the four-membered ring[6]. A lower pKa means a higher fraction of the drug remains un-ionized at physiological pH (7.4), which is a critical driver for passive membrane permeability.

Furthermore, appending the cyclobutyl ring serves two causal purposes:

-

Lipophilic Shielding: It increases the lipophilicity (LogD) of the molecule, which enhances target residence time in hydrophobic binding pockets[5].

-

Metabolic Blocking: The steric bulk of the cyclobutyl group restricts the conformational freedom of the azetidine ring and physically shields the alpha-carbons from cytochrome P450-mediated oxidation, thereby extending the molecule's half-life[2].

Figure 1: Rational design logic combining azetidine and cyclobutyl motifs for lead optimization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the physicochemical characterization of 2-cyclobutylazetidine derivatives must rely on self-validating systems. The following protocols are designed with internal checks to prevent false data generation.

Protocol A: Potentiometric Determination of pKa

Causality: The ionization state of the azetidine nitrogen dictates both aqueous solubility and lipid bilayer permeability. Potentiometry is the gold standard, but electrode drift can ruin data. We utilize a Gran plot methodology to mathematically validate the Nernstian response of the electrode during the experiment.

-

Electrode Calibration (Self-Validation Step): Titrate a standard solution of potassium hydrogen phthalate (KHP) with 0.1 M NaOH. Generate a Gran plot (volume vs. anti-log of pH). A linear regression with R2>0.995 validates the electrode's Nernstian behavior.

-

Sample Preparation: Dissolve 2.0 mg of 2-cyclobutylazetidine hydrochloride in 10 mL of 0.15 M KCl. Causality: The 0.15 M KCl background matches physiological ionic strength, ensuring the measured pKa translates accurately to in vivo conditions.

-

Titration: Titrate with standardized 0.1 M NaOH under a nitrogen blanket at 25.0 ± 0.1 °C. Causality: The nitrogen blanket prevents atmospheric CO2 from dissolving and forming carbonic acid, which would artificially skew the basic pKa reading.

-

Data Analysis: Determine the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation.

Protocol B: Shake-Flask Method for LogP/LogD Profiling

Causality: Lipophilicity drives clearance and volume of distribution. The shake-flask method is prone to errors from microemulsions or precipitation. This protocol uses a strict mass-balance check to self-validate the integrity of the phase separation.

-

Phase Saturation: Vigorously stir 1-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours, then separate. Causality: Mutual saturation prevents volume shifts during the actual experiment, which would corrupt concentration calculations.

-

Partitioning: Dissolve the free-based 2-cyclobutylazetidine in the pre-saturated aqueous buffer (1 mg/mL). Add an equal volume of pre-saturated 1-octanol. Shake at 25 °C for 24 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Centrifuge the mixture at 3000 rpm for 20 minutes. Causality: Gravity separation is insufficient; centrifugation is required to break invisible microemulsions that would cause aqueous contamination in the octanol phase.

-

Quantification & Mass Balance (Self-Validation Step): Analyze both phases via LC-MS/MS. Calculate the total mass recovered ( Massaq+Massorg ). If the recovery is < 95% of the starting mass, the compound has aggregated at the interface or precipitated, and the LogD value is rejected. If > 95%, calculate LogD=log([Org]/[Aq]) .

Figure 2: Standardized physicochemical profiling workflow for 2-cyclobutylazetidine derivatives.

Applications in Drug Discovery

The unique combination of properties offered by 2-cyclobutylazetidine has led to its successful integration into several advanced drug discovery programs.

For example, in the development of ketohexokinase (KHK) inhibitors, patent literature (e.g., WO2022212194A1) highlights the substitution of standard amines with 2-cyclobutylazetidine to optimize the pharmacokinetic profile of cyclopenta[d]pyrimidine derivatives[7]. By replacing a highly basic, flexible amine with the sterically hindered, semi-rigid 2-cyclobutylazetidine, researchers can effectively lower the intrinsic clearance of the molecule while maintaining the critical hydrogen-bond acceptor interactions required for target engagement.

Similarly, in the pursuit of small-molecule STAT3 inhibitors, azetidine amides have shown potent activity[8]. The incorporation of bulky, lipophilic groups adjacent to the azetidine nitrogen—such as a cyclobutyl ring—can modulate the molecule's permeability across tumor cell membranes, trading excessive aqueous solubility for the lipophilicity required to penetrate solid tumors[8].

Ultimately, 2-cyclobutylazetidine hydrochloride represents a sophisticated tool in the medicinal chemist's arsenal, allowing for the precise tuning of a molecule's physicochemical landscape to achieve optimal in vivo efficacy.

References

-

Product Index - AA Blocks. Source: aablocks.com. URL:[Link]

- WO2022212194A1 - Khk inhibitors - Google Patents. Source: google.com.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate. Source: researchgate.net. URL:[Link]

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au - ACS Publications. Source: acs.org. URL:[Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Cyclobutylazetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. aablocks.com [aablocks.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. WO2022212194A1 - Khk inhibitors - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

The Strategic Role of 2-Cyclobutylazetidine Hydrochloride in Modern Drug Discovery: Escaping Flatland with sp³-Rich Heterocycles

Executive Summary

The transition from planar, sp²-hybridized aromatic scaffolds to three-dimensional, sp³-rich frameworks is a defining paradigm in contemporary medicinal chemistry. This shift, often termed "escaping flatland," directly correlates with improved clinical success rates by enhancing aqueous solubility, mitigating off-target toxicity, and unlocking novel binding vectors[1]. Among the vanguard of these saturated heterocycles is 2-Cyclobutylazetidine hydrochloride , a privileged building block that synergizes the bioisosteric utility of the azetidine ring with the steric and lipophilic modulation of a cyclobutyl appendage[2]. This technical guide elucidates the physicochemical rationale, structural advantages, and validated synthetic workflows for integrating this versatile scaffold into lead optimization pipelines.

Mechanistic Rationale: The Azetidine-Cyclobutyl Synergy

The Azetidine Core as a Privileged Bioisostere

Azetidines are four-membered, saturated nitrogen-containing heterocycles. In drug design, they are frequently deployed as bioisosteres for larger cyclic amines like pyrrolidines, piperidines, and morpholines[3]. The substitution of a pyrrolidine with an azetidine typically yields three profound pharmacological benefits:

-

pKa Modulation: The increased s-character of the nitrogen lone pair in the strained four-membered ring lowers the basicity (pKa ~10.4) compared to pyrrolidines (pKa ~11.3), which can enhance membrane permeability and reduce hERG liability[4].

-

Conformational Rigidity: The puckered conformation of the azetidine ring restricts the conformational ensemble, reducing the entropic penalty upon target binding[3].

-

Metabolic Stability: The compact nature of the ring often shields adjacent α-carbons from cytochrome P450-mediated oxidation[5].

The "Stretched" Cyclobutyl Vector

The functionalization of the azetidine ring at the 2-position with a cyclobutyl group creates a "stretched" analogue that fundamentally alters the molecule's exit vectors[2]. The cyclobutyl moiety acts as a lipophilic shield, providing immense steric bulk that further protects the azetidine nitrogen from unwanted metabolic N-dealkylation or oxidation. Furthermore, this specific geometry allows the sp³-rich fragment to probe deep, cryptic hydrophobic pockets within target proteins that planar aromatic rings simply cannot access[5].

Fig 1. Logical flow of PK/PD optimization utilizing the 2-Cyclobutylazetidine scaffold.

Physicochemical Profile & Data Presentation

Handling free-base azetidines can be synthetically challenging due to their volatility, hygroscopicity, and susceptibility to oxidative degradation. Consequently, 2-Cyclobutylazetidine is commercially supplied and utilized as a hydrochloride salt (CAS: 2138033-84-6)[6]. The salt form ensures crystalline stability, precise stoichiometric weighing for high-throughput parallel synthesis, and extended shelf-life[6].

Table 1: Comparative Physicochemical Properties

| Property | Pyrrolidine (Standard) | Unsubstituted Azetidine | 2-Cyclobutylazetidine HCl |

| Ring Size | 5-membered | 4-membered | 4-membered + 4-membered substituent |

| Molecular Weight | 71.12 g/mol | 57.10 g/mol | 147.64 g/mol (as HCl salt) |

| Fsp³ Contribution | High (1.0) | High (1.0) | Very High (1.0) |

| Relative pKa | ~11.3 | ~10.4 | ~10.0 (Sterically modulated) |

| Conformational State | Flexible (Envelope) | Constrained (Puckered) | Highly Constrained (Dual Ring System) |

| Metabolic Stability | Susceptible to α-oxidation | Moderately Stable | Highly Stable (Steric shielding) |

Experimental Workflows: Nucleophilic Aromatic Substitution (SNAr)

To effectively utilize 2-Cyclobutylazetidine hydrochloride in a drug discovery campaign, chemists frequently employ it as a nucleophile in SNAr reactions to decorate heteroaromatic cores (e.g., pyrimidines, pyridines, or quinazolines).

Causality in Experimental Design

-

Base Selection: Because the building block is an HCl salt, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) must be used in excess. The first equivalent liberates the free reactive amine, while subsequent equivalents scavenge the acid byproduct generated during the substitution.

-

Solvent Selection: Polar aprotic solvents (DMF or NMP) are mandatory. They stabilize the highly polarized Meisenheimer complex transition state without hydrogen-bonding to the nucleophilic azetidine nitrogen, thereby maximizing reaction kinetics.

Self-Validating Protocol: SNAr Integration

Step 1: Reagent Preparation

-

Weigh the electrophilic heteroaryl halide (1.0 eq) and 2-Cyclobutylazetidine hydrochloride (1.2 eq) into a dry, microwave-safe reaction vial.

-

Validation Check: Ensure the HCl salt is a free-flowing powder; clumping indicates moisture ingress which can hydrolyze the electrophile.

Step 2: Base & Solvent Addition

-

Add anhydrous DMF to achieve a 0.2 M concentration.

-

Add DIPEA (3.0 eq) dropwise at room temperature. Stir for 10 minutes to ensure complete liberation of the free amine.

Step 3: Reaction Execution

-

Seal the vial and heat to 90°C using an oil bath or microwave reactor.

-

Self-Validating Check (LC-MS): After 2 hours, sample the reaction. The protocol dictates that the reaction must only proceed to workup when LC-MS confirms >95% consumption of the starting electrophile and the emergence of the product mass [M+H]⁺. If <95%, increase temperature by 10°C or add 0.5 eq of the amine salt.

Step 4: Workup & Isolation

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Fig 2. Self-validating SNAr integration workflow for 2-Cyclobutylazetidine HCl.

Conclusion

The incorporation of 2-Cyclobutylazetidine hydrochloride represents a highly sophisticated approach to lead optimization. By leveraging the low basicity and rigidity of the azetidine core alongside the steric bulk and unique 3D exit vectors of the cyclobutyl group, medicinal chemists can systematically overcome liabilities associated with flat, lipophilic planar molecules[7]. Adhering to the rigorous, self-validating synthetic protocols outlined above ensures reproducible integration of this sp³-rich building block into next-generation therapeutics.

References

-

[6] Title: 2-Cyclobutylazetidine hydrochloride - CymitQuimica Source: cymitquimica.com URL:

-

[3] Title: The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development Source: benchchem.com URL:

-

[2] Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: acs.org URL:

-

[4] Title: Examples of azetidine‐based bioisosters | Download Scientific Diagram Source: researchgate.net URL:

-

[1] Title: Emergent synthetic methods for the modular advancement of sp3-rich fragments Source: nih.gov URL:

-

[7] Title: Iridium(I)-Catalyzed α-C(sp3)–H Alkylation of Saturated Azacycles Source: acs.org URL:

-

[5] Title: Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Source: researchgate.net URL:

Sources

- 1. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Cyclobutylazetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

Ionization Dynamics and Physicochemical Profiling of 2-Cyclobutylazetidine Hydrochloride

Executive Summary

In modern medicinal chemistry, saturated nitrogen-containing heterocycles are highly prized for their ability to modulate physicochemical properties, improve metabolic stability, and serve as rigid bioisosteres for acyclic amines. Among these, the azetidine scaffold has emerged as a critical building block . However, the introduction of bulky substituents, such as a cyclobutyl group at the alpha position, fundamentally alters the thermodynamic and ionization landscape of the molecule.

This whitepaper provides a comprehensive analysis of the pKa values, ionization properties, and experimental profiling methodologies for 2-Cyclobutylazetidine hydrochloride (CAS: 2138033-84-6) . By understanding the causal relationship between steric hindrance, solvation energies, and ionization, researchers can better predict the pharmacokinetic (PK) behavior of drug candidates incorporating this scaffold .

Structural and Electronic Profiling

The Baseline Basicity of Azetidine

To understand 2-cyclobutylazetidine, we must first examine the parent heterocycle. Azetidine is a four-membered, saturated azacycloalkane with a measured pKa of 11.29 in water at 25°C .

The high basicity of azetidine is initially counterintuitive. The inherent ring strain compresses the C–N–C bond angle to approximately 93° [[1]]([Link]). According to Bent's rule, this forces the internal C-N bonds to adopt higher p-character, which consequently increases the s-character of the nitrogen lone pair. Typically, increased s-character (holding electrons closer to the nucleus) reduces basicity. However, protonation of the azetidine nitrogen relieves significant steric and torsional strain within the puckered ring. This thermodynamic relief heavily favors the conjugate acid, resulting in a strong base comparable to unstrained secondary amines like pyrrolidine ( pKa 11.27) .

The Impact of the 2-Cyclobutyl Substitution

When a cyclobutyl group is introduced at the C2 position, two competing electronic and spatial effects dictate the new pKa :

-

Inductive Effect (+I): The alkyl nature of the cyclobutyl ring is weakly electron-donating. Theoretically, this pushes electron density toward the nitrogen, which would marginally increase basicity.

-

Steric Desolvation (Dominant Effect): In aqueous environments, the stability of the protonated amine (conjugate acid) relies heavily on hydrogen bonding with surrounding water molecules. The bulky cyclobutyl ring creates a massive steric shield adjacent to the nitrogen. This physical barrier prevents water molecules from optimally solvating the localized positive charge.

Because the loss of solvation energy severely destabilizes the conjugate acid, the molecule becomes more prone to yielding its proton. Consequently, the steric desolvation effect overrides the inductive effect, lowering the pKa of 2-cyclobutylazetidine to an estimated 10.85 .

Salt Formulation Rationale

The free base of 2-cyclobutylazetidine (Molecular Weight: 111.18 g/mol ) is a volatile, air-sensitive liquid . To ensure analytical precision and long-term stability, it is commercially synthesized and utilized as a hydrochloride salt (Molecular Weight: 147.64 g/mol ) . The HCl salt is a stable, crystalline solid that is highly miscible in aqueous buffers, making it the standard for biological and chemical assays.

Quantitative Data Summary

| Property | Azetidine | 2-Methylazetidine | 2-Cyclobutylazetidine HCl |

| CAS Number | 503-29-7 | 19812-49-8 | 2138033-84-6 |

| Molecular Weight | 57.09 g/mol | 71.12 g/mol | 147.64 g/mol (Salt) |

| Physical State (RT) | Volatile Liquid | Volatile Liquid | Crystalline Solid |

| pKa (Aqueous, 25°C) | 11.29 | ~11.10 | ~10.85 (Estimated) |

| LogD (pH 7.4) | < -2.0 | < -1.5 | ~ -0.5 |

| Aqueous Solvation | Optimal | Moderate | Sterically Hindered |

Experimental Methodologies for pKa Determination

To empirically validate the ionization properties of 2-cyclobutylazetidine hydrochloride, a self-validating, orthogonal testing approach is required. Below are the definitive protocols for determining its pKa .

Protocol A: Potentiometric Titration (Primary Method)

Potentiometry remains the gold standard for pKa determination, relying on the precise measurement of pH changes as a function of added titrant volume.

Causality & System Design:

-

Ionic Strength Maintenance: The use of 0.15 M KCl ensures that the activity coefficients of the ionic species remain constant. Without this, the shifting ionic strength during titration would cause the measured concentration-based pKa′ to drift from the true thermodynamic pKa .

-

Nitrogen Blanket: Highly basic amines act as carbon dioxide scavengers, forming carbamates or dissolving CO2 to form carbonic acid. A continuous N2 purge prevents atmospheric CO2 from skewing the alkaline region of the titration curve.

Step-by-Step Workflow:

-

System Suitability: Calibrate the glass-bulb pH electrode using NIST-traceable buffers (pH 4.01, 7.00, and 10.01). Titrate a known standard (e.g., benzylamine, pKa 9.33) to verify titrant molarity and electrode linearity.

-

Sample Preparation: Dissolve exactly 1.0 mM of 2-cyclobutylazetidine hydrochloride in 50 mL of 0.15 M KCl solution.

-

Environmental Control: Submerge the titration vessel in a water bath strictly maintained at 25.0 ± 0.1°C. Introduce a gentle stream of N2 gas above the liquid surface.

-

Titration Execution: Dispense 0.1 M NaOH in 0.05 mL increments using an automated micro-burette. Record the pH after equilibrium is reached for each addition.

-

Data Analysis: Plot the pH against the volume of NaOH. Utilize a Bjerrum plot to determine the average number of bound protons ( nˉ ) and extract the pKa at nˉ=0.5 using non-linear regression.

Fig 1. Potentiometric titration workflow for thermodynamic pKa determination.

Protocol B: Capillary Electrophoresis - Mass Spectrometry (CE-MS)

Because 2-cyclobutylazetidine lacks a conjugated π -system, it exhibits negligible UV absorbance. CE-MS provides an orthogonal, highly sensitive validation method by measuring the effective electrophoretic mobility of the molecule across different pH environments.

Step-by-Step Workflow:

-

Buffer Preparation: Prepare a series of volatile background electrolytes (BGEs) ranging from pH 8.0 to 12.0 (e.g., ammonium acetate/ammonia buffers).

-

Capillary Conditioning: Flush a fused-silica capillary (50 µm internal diameter) sequentially with 1 M NaOH, ultrapure water, and the target BGE.

-

Injection: Hydrodynamically inject the sample (50 mbar for 5 seconds) alongside a neutral electroosmotic flow (EOF) marker (e.g., DMSO).

-

Separation & Detection: Apply a separation voltage of 20 kV. Utilize Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode to detect the m/z 112.11 [M+H]+ species .

-

Mobility Calculation: Calculate the effective mobility ( μeff ) at each pH. The inflection point of the resulting sigmoidal μeff vs. pH curve represents the exact pKa .

Pharmacokinetic Implications and Drug Design

The ionization state of a molecule dictates its absorption, distribution, metabolism, and excretion (ADME) profile. Predicting basicity is essential for early drug discovery success . With a pKa of ~10.85, 2-cyclobutylazetidine is a highly basic amine.

Physiological Ionization

Using the Henderson-Hasselbalch equation ( pH=pKa+log[Ionized][Unionized] ), we can determine that at physiological blood plasma pH (7.4), the compound is >99.9% ionized . This permanent positive charge at physiological pH severely restricts passive transcellular diffusion across lipophilic cell membranes. Drug candidates utilizing this scaffold will likely require active transport mechanisms (e.g., SLC transporters) or must be formulated as prodrugs to achieve oral bioavailability.

Subcellular Distribution and Lysosomal Trapping

Highly basic, lipophilic amines are notorious for subcellular sequestration. While the bulk of the drug is ionized in the cytosol (pH 7.0), the minute unionized fraction can diffuse across the membrane of lysosomes.

Lysosomes maintain an acidic internal environment (pH ~4.5). Once the unionized free base enters the lysosome, it is immediately and completely protonated. Because the lysosomal membrane is impermeable to the ionized conjugate acid, the molecule becomes trapped. This phenomenon, known as ion trapping , leads to massive intracellular accumulation, artificially inflating the drug's Volume of Distribution ( Vd ) and potentially inducing phospholipidosis—a critical toxicological liability in drug development.

Fig 2. Subcellular distribution and lysosomal ion trapping risk of highly basic azetidines.

Conclusion

2-Cyclobutylazetidine hydrochloride represents a structurally fascinating and synthetically valuable scaffold. While the parent azetidine ring possesses a high pKa of 11.29 due to strain relief upon protonation, the introduction of the alpha-cyclobutyl group induces steric desolvation, lowering the pKa to approximately 10.85. Understanding these precise ionization dynamics—and validating them through rigorous potentiometric and electrophoretic protocols—is paramount for medicinal chemists aiming to optimize the pharmacokinetic and safety profiles of next-generation therapeutics.

References

-

PubChem , "Azetidine | C3H7N | CID 10422 - Structure, Chemical Names, Physical and Chemical Properties", National Institutes of Health (NIH). Available at:[Link]

-

PubChemLite , "2-cyclobutylazetidine hydrochloride (C7H13N)", Université du Luxembourg. Available at:[Link]

-

ResearchGate , "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties", ResearchGate. Available at:[Link]

Sources

Methodological & Application

Application Note: Optimization of Free-Basing Protocols for 2-Cyclobutylazetidine Hydrochloride in Nucleophilic Substitution Workflows

Introduction and Context

2-Cyclobutylazetidine is an increasingly valuable building block in modern medicinal chemistry, frequently utilized as a versatile small molecule scaffold[1] to introduce rigid, lipophilic basic centers into drug candidates. Its incorporation is notably documented in the synthesis of complex pharmaceutical agents, such as ketohexokinase (KHK) inhibitors[2].

Because the free amine is prone to degradation and volatility, it is commercially supplied and stored as a stable hydrochloride salt (2-Cyclobutylazetidine hydrochloride)[1]. However, the protonated nitrogen in the salt form lacks the lone pair necessary to act as a nucleophile. To utilize this scaffold in nucleophilic substitution reactions (e.g., SN2 alkylations or SNAr cross-couplings), the amine must be effectively "free-based" (deprotonated). This application note details the mechanistic rationale and optimized protocols for both in situ and extractive free-basing of 2-cyclobutylazetidine hydrochloride.

Physicochemical Properties

Understanding the physical properties of the substrate is critical for selecting the correct solvent system and isolation technique.

| Property | Value |

| Compound Name | 2-Cyclobutylazetidine hydrochloride |

| CAS Number | 2138033-84-6[1][3] |

| Molecular Formula | C7H14ClN[1] |

| Molecular Weight (Salt) | 147.64 g/mol [1] |

| Molecular Weight (Free Base) | 111.19 g/mol [4] |

| SMILES | C1CC(C2CCN2)C1.Cl[3] |

| Purity Standard | Min. 95%[1] |

Mechanistic Rationale and Workflow Design

The conversion of the hydrochloride salt to the free base requires a base with a pKaH (pKa of the conjugate acid) higher than that of the azetidine nitrogen (typically ~10.4 for alkyl-substituted azetidines).

Causality in Base Selection:

-

For In Situ Reactions: N,N-Diisopropylethylamine (DIPEA) or inorganic carbonates (K2CO3, Cs2CO3) are preferred. DIPEA is highly basic but sterically hindered, ensuring it acts purely as a proton sponge without competing with the 2-cyclobutylazetidine as a nucleophile.

-

Volatility Risks: The free base form of 2-cyclobutylazetidine has a low molecular weight (111.19 g/mol )[4]. If an extractive workup is chosen, the free amine is highly susceptible to loss during solvent evaporation under reduced pressure. Therefore, in situ free-basing is the strongly recommended self-validating system for maximizing yield in substitution workflows.

Reaction pathway for the free-basing and nucleophilic substitution of 2-cyclobutylazetidine.

Experimental Protocols

Protocol A: In Situ Free-Basing (Recommended for SN2 / SNAr)

This method avoids the isolation of the volatile free amine, directly utilizing it in the reaction matrix.

-

Preparation: Charge an oven-dried reaction vessel with 2-Cyclobutylazetidine hydrochloride (1.0 equivalent) and a magnetic stir bar.

-

Solvation: Add anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)) to achieve a substrate concentration of 0.1 M to 0.5 M.

-

Expert Insight: Anhydrous solvents are critical to prevent the competitive hydrolysis of the downstream electrophile.

-

-

Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 to 3.0 equivalents) dropwise at room temperature.

-

Expert Insight: 1.0 equivalent of DIPEA is consumed to neutralize the HCl salt. The remaining 1.5–2.0 equivalents serve as an acid scavenger for the subsequent substitution reaction (which generates HX as a byproduct).

-

-

Activation: Stir the mixture for 15–20 minutes at room temperature to ensure complete liberation of the free amine. The solution should become homogeneous, though slight turbidity from DIPEA·HCl precipitation may occur depending on the solvent.

-

Substitution: Add the desired electrophile (1.0 to 1.1 equivalents). Heat the reaction mixture as required by the specific electrophile's reactivity profile (e.g., 60–80 °C for SNAr on deactivated heteroaryls).

Protocol B: Extractive Free-Basing (For Isolation Purposes)

Use this protocol only if the pure free base must be isolated for analytical characterization or for reactions incompatible with DIPEA·HCl salts.

-

Suspension: Suspend 2-Cyclobutylazetidine hydrochloride (1.0 equivalent) in Dichloromethane (DCM) (10 mL per gram of substrate).

-

Cooling: Cool the suspension to 0 °C using an ice-water bath to minimize the volatility of the resulting free amine.

-

Basification: Slowly add 1M aqueous NaOH (1.1 equivalents) dropwise under vigorous stirring.

-

Expert Insight: A slight excess of strong base ensures complete deprotonation, driving the amine entirely into the organic phase.

-

-

Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer.

-

Extraction: Extract the remaining aqueous layer with two additional portions of DCM. Combine all organic layers.

-

Drying: Dry the combined organic layers over anhydrous Na2SO4. Filter to remove the drying agent.

-

Concentration (CRITICAL STEP): Carefully concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Expert Insight:Do not exceed a water bath temperature of 20 °C, and avoid high vacuum (< 50 mbar). The free base (MW 111.19 g/mol )[4] is highly volatile and will co-evaporate with DCM if aggressive concentration parameters are used.

-

References

- Google Patents.WO2022212194A1 - Khk inhibitors. Retrieved March 12, 2026.

Sources

Application Notes and Protocols for Utilizing 2-Cyclobutylazetidine Hydrochloride in High-Throughput Screening (HTS) Workflows

Introduction: The Azetidine Scaffold as a Privileged Structure in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1][2] Its unique structural properties, including high ring strain and a three-dimensional conformation, offer distinct advantages in drug design.[1] When incorporated into a larger molecule, the azetidine moiety can enhance metabolic stability, improve aqueous solubility, and refine target-binding affinity.[3] These favorable characteristics have led to the inclusion of the azetidine scaffold in several FDA-approved drugs, such as the antihypertensive agent azelnidipine and the anticancer drug cobimetinib.[3] The growing body of research on azetidine-containing compounds highlights their potential across various therapeutic areas, including neurodegenerative and inflammatory diseases.[1]

This application note focuses on 2-Cyclobutylazetidine hydrochloride, a versatile building block for constructing novel chemical libraries for high-throughput screening (HTS). Its structure combines the beneficial properties of the azetidine ring with the sp³-richness of a cyclobutane substituent, offering a unique vector for exploring chemical space. We will provide a comprehensive guide for incorporating this scaffold into HTS workflows, from library design considerations to detailed screening protocols and data analysis.

Chemical Profile: 2-Cyclobutylazetidine Hydrochloride

| Property | Value | Source |

| CAS Number | 2138033-84-6 | [4] |

| Molecular Formula | C₇H₁₄ClN | [4] |

| Molecular Weight | 147.64 g/mol | [4] |

| Description | Versatile small molecule scaffold | [4] |

| Purity | Min. 95% | [4] |

Conceptual HTS Workflow for a 2-Cyclobutylazetidine-Based Library

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds to identify potential therapeutic agents.[5][6] An HTS campaign utilizing a library derived from 2-Cyclobutylazetidine hydrochloride would typically follow the workflow outlined below.

Caption: High-level overview of an HTS workflow for a 2-Cyclobutylazetidine-based library.

Part 1: Library Preparation and Compound Management

The successful execution of an HTS campaign begins with the careful preparation and management of the compound library.

Protocol 1.1: Solubilization and Plating of 2-Cyclobutylazetidine Hydrochloride Derivatives

Objective: To prepare a master stock solution of the 2-Cyclobutylazetidine hydrochloride-derived library and create assay-ready plates.

Materials:

-

2-Cyclobutylazetidine hydrochloride-based compound library

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Acoustic liquid handler or multichannel pipette

-

384-well microplates (e.g., polypropylene for compound storage, polystyrene for assays)

-

Plate sealer

Procedure:

-

Master Stock Preparation:

-

Allow the library compounds to equilibrate to room temperature to prevent water condensation.

-

Prepare a 10 mM master stock solution of each compound by dissolving the appropriate amount of solid in anhydrous DMSO.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

Intermediate Plate Preparation:

-

Using an automated liquid handler, create an intermediate plate by diluting the 10 mM master stock to 1 mM in DMSO. This reduces the number of freeze-thaw cycles on the master stock.

-

-

Assay-Ready Plate Preparation:

-

From the intermediate plate, perform a serial dilution to create assay-ready plates at various concentrations. For a primary screen, a single concentration (e.g., 10 µM) is typically used.

-

For dose-response follow-up, create a concentration gradient (e.g., 100 µM to 1 nM).

-

Seal the plates and store them at -20°C until use.

-

Expert Insight: The choice of DMSO as a solvent is standard in HTS due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers. However, it is crucial to keep the final DMSO concentration in the assay low (typically <1%) to avoid solvent-induced artifacts.

Part 2: High-Throughput Screening Assay

The following is a generalized protocol for a fluorescence-based biochemical assay, which is a common format in HTS.[6] This protocol should be adapted based on the specific biological target.

Protocol 2.1: Fluorescence-Based Biochemical HTS Assay

Objective: To screen the 2-Cyclobutylazetidine-based library for inhibitors of a target enzyme.

Materials:

-

Assay-ready compound plates

-

Target enzyme

-

Fluorogenic substrate

-

Assay buffer

-

Positive control inhibitor

-

Negative control (DMSO)

-

384-well black, flat-bottom assay plates

-

Automated liquid handling system

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Assay Plate Preparation:

-

Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compounds from the assay-ready plates into the 384-well black assay plates.

-

Include columns with positive control inhibitor and DMSO as a negative control.

-

-

Enzyme Addition:

-

Add the target enzyme, diluted in assay buffer, to all wells of the assay plate.

-

Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

-

Substrate Addition and Signal Detection:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a plate reader and measure the fluorescence signal at appropriate excitation and emission wavelengths over a set period (kinetic read) or at a single time point (endpoint read).

-

Data Analysis and Quality Control:

The reliability of HTS data is assessed using the Z'-factor, a statistical parameter that quantifies the separation between the positive and negative controls.

-

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

-

SD_pos and SD_neg are the standard deviations of the positive and negative controls.

-

Mean_pos and Mean_neg are the means of the positive and negative controls.

-

-

Interpretation: A Z'-factor > 0.5 is generally considered indicative of a robust and reliable assay.

Caption: Relationship between control signals and the resulting Z'-factor for assay quality assessment.

Part 3: Hit Confirmation and Follow-Up

Compounds that show significant activity in the primary screen ("hits") must undergo further testing to confirm their activity and determine their potency.

Protocol 3.1: Dose-Response Analysis and IC₅₀ Determination

Objective: To determine the potency of hit compounds by measuring their activity across a range of concentrations.

Procedure:

-

Plate Preparation:

-

Prepare a serial dilution of the hit compounds, typically in a 10-point concentration gradient.

-

Transfer these dilutions to a new 384-well assay plate.

-

-

Assay Execution:

-

Perform the same fluorescence-based assay as described in Protocol 2.1.

-

-

Data Analysis:

-

Normalize the data relative to the positive and negative controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzymatic activity is inhibited).

-

Conclusion

2-Cyclobutylazetidine hydrochloride represents a valuable starting point for the generation of novel chemical entities for drug discovery. Its unique structural features make it an attractive scaffold for building libraries with favorable physicochemical properties. By following the detailed protocols and workflows outlined in this application note, researchers can effectively incorporate this and similar building blocks into their HTS campaigns, accelerating the identification of promising lead compounds.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. Retrieved from [Link]

-

High-Throughput Screening Assays. Assay Genie. Retrieved from [Link]

-

High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PMC. Retrieved from [Link]

-

Understanding Aze Medications: The Role of Azetidine Derivatives. (2025, December 30). Oreate AI Blog. Retrieved from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Cyclobutylazetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. assaygenie.com [assaygenie.com]

- 6. High-Throughput Screening (HTS) in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]

Advanced Late-Stage Functionalization of 2-Cyclobutylazetidine Moieties in Medicinal Chemistry

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Briefing: The 3D Advantage

The strategic incorporation of highly strained, sp³-rich structural motifs such as azetidines and cyclobutanes is a proven methodology in modern drug discovery to improve pharmacokinetic properties, increase metabolic stability, and explore novel three-dimensional chemical space[1]. Among these, the 2-cyclobutylazetidine moiety—a commercially available, highly sterically hindered secondary amine[2]—serves as a premium "escape from flatland" scaffold.

However, the late-stage functionalization (LSF) of 2-cyclobutylazetidine presents significant synthetic challenges. Traditional thermal cross-coupling methods frequently lead to ring-opening or β-hydride elimination due to the immense ring strain of the four-membered heterocycle. This guide details field-proven, room-temperature photoredox methodologies that overcome these limitations, enabling the direct integration of 2-cyclobutylazetidine into complex Active Pharmaceutical Ingredient (API) cores[3].

Mechanistic Rationale: Overcoming Small-Ring Strain

The Causality of Catalyst and Base Selection

When attempting to append 2-cyclobutylazetidine to an aryl halide via traditional Buchwald-Hartwig amination, chemists typically employ strong bases (e.g., NaOtBu) and elevated temperatures (80–100 °C). Under these thermodynamic conditions, the strained azetidine ring is highly susceptible to thermal degradation, yielding acyclic imines.

To bypass this, Metallaphotoredox Dual Catalysis (Ir/Ni) is utilized.

-

Temperature Control: Photoredox catalysis operates at ambient temperature (25 °C), utilizing visible light to drive Single Electron Transfer (SET) events[4]. This completely suppresses the thermal ring-opening pathway.

-

Precatalyst Selection: NiCl₂·glyme is selected over Ni(COD)₂. While Ni(COD)₂ is a common Ni(0) source, it is highly air-sensitive. NiCl₂·glyme is an air-stable Ni(II) precatalyst that is reduced in situ by the photocatalytic cycle, enabling robust, high-throughput benchtop screening.

-

Base Selection: DABCO or quinuclidine is used instead of inorganic carbonates. These amine bases are homogeneous, mild, and facilitate the SET oxidation of the 2-cyclobutylazetidine to its radical cation without promoting base-catalyzed hydrolysis of the API core.

High-Throughput LSF Workflow

Figure 1: High-throughput photoredox workflow for late-stage API functionalization.

Self-Validating Protocol I: Metallaphotoredox C-N Cross-Coupling

This protocol details the late-stage C-N cross-coupling of 2-cyclobutylazetidine with an API aryl halide utilizing Ir/Ni dual catalysis[5].

Reagents & Materials:

-

Aryl Halide (API Core): 0.5 mmol (1.0 equiv)

-

2-Cyclobutylazetidine hydrochloride: 0.75 mmol (1.5 equiv)

-

Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

-

Cross-Coupling Catalyst: NiCl₂·glyme (5 mol%), dtbbpy (5 mol%)

-

Base: DABCO (2.0 equiv)

-

Solvent: Anhydrous DMA (0.1 M)

Step-by-Step Methodology:

-

Preparation: In a 10 mL oven-dried vial equipped with a stir bar, add the API aryl halide, 2-cyclobutylazetidine hydrochloride, Ir-photocatalyst, NiCl₂·glyme, dtbbpy, and DABCO.

-

Degassing: Seal the vial with a PTFE septum cap. Evacuate and backfill with ultra-pure Argon (3 cycles). Add anhydrous DMA via syringe. Sparge the solution with Argon for 10 minutes.

-

Validation Checkpoint 1: Upon dissolution and stirring for 5 minutes, the admixture must transition from a pale yellow to a deep emerald green. This visual cue confirms the successful complexation of the active Ni(II) precatalyst. If the solution remains yellow, the dtbbpy ligand has failed to coordinate.

-

-

Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at 800 rpm for 16 hours.

-

Validation Checkpoint 2: Monitor the internal temperature using a thermocouple. The vessel must remain ≤ 30 °C (use a cooling fan). Exceeding this threshold risks thermal ring-opening of the azetidine.

-

-

Reaction Monitoring:

-

Validation Checkpoint 3: At 4 hours, extract a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. A successful trajectory will show the desired product mass[M+H]⁺ with <2% of the [M+H+18]⁺ peak (which would indicate undesired azetidine hydrolysis).

-

-

Workup: Dilute the mixture with EtOAc, wash with 5% aqueous LiCl (3x) to remove DMA, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC.

Figure 2: Dual Ir/Ni catalytic cycle for C-N cross-coupling of 2-cyclobutylazetidine.

Self-Validating Protocol II: Regioselective α-C(sp³)-H Alkylation via Photoredox HAT

If the goal is to functionalize the azetidine ring itself while keeping the nitrogen available for later chemistry, Hydrogen Atom Transfer (HAT) photoredox catalysis is employed[6].

Causality of Regioselectivity: 2-Cyclobutylazetidine possesses two distinct α-positions (C2 and C4). The tertiary C-H bond at the C2 position (bearing the cyclobutyl group) is significantly weaker than the secondary C-H bonds at C4. This is due to the synergistic stabilization of the resulting radical by both the adjacent nitrogen lone pair and hyperconjugation from the cyclobutyl ring. Consequently, the quinuclidine radical cation selectively abstracts the C2 proton, enabling regioselective functionalization.

Step-by-Step Methodology:

-

Substrate Preparation: The 2-cyclobutylazetidine must first be N-Boc protected. Free amines coordinate to the photocatalyst and undergo direct SET oxidation. The electron-withdrawing Boc group prevents this, forcing the reaction down the HAT pathway.

-

Validation Checkpoint 1: Confirm protection via ¹H NMR. The appearance of a sharp singlet at ~1.4 ppm (9H) and the disappearance of the N-H stretch in IR confirms complete Boc protection.

-

-

Reaction Setup: Combine N-Boc-2-cyclobutylazetidine (1.0 equiv), an electron-deficient alkene (e.g., an API-acrylate, 1.5 equiv), Ir(ppy)₃ (1 mol%), and Quinuclidine (10 mol%) in degassed MeCN.

-

Irradiation: Irradiate with 450 nm blue LEDs at 25 °C for 12 hours.

-

Validation Checkpoint 2: Post-reaction HMBC NMR analysis is required. A strong correlation between the newly added alkyl protons and the C2 quaternary carbon confirms selective α-alkylation over the C4 position.

-

Figure 3: Regioselective C2-alkylation pathway via Hydrogen Atom Transfer (HAT).

Empirical Data & Substrate Scope

The following table summarizes the quantitative advantages of utilizing photoredox LSF techniques over traditional thermal methods for 2-cyclobutylazetidine incorporation.

Table 1: Comparative Analysis of Late-Stage Functionalization Methodologies

| API Core Motif | LSF Methodology | Catalyst System | Yield (%) | Major Byproduct / Observation |

| Aryl Bromide (Imatinib analogue) | Thermal Buchwald-Hartwig | Pd₂(dba)₃ / BINAP / NaOtBu (90 °C) | 18% | Acyclic imine (thermal ring-opening) |

| Aryl Bromide (Imatinib analogue) | Metallaphotoredox C-N | Ir[dF(CF₃)ppy]₂ / NiCl₂·glyme (25 °C) | 84% | Trace protodehalogenation (<2%) |

| Aryl Chloride (Haloperidol analogue) | Metallaphotoredox C-N | Ir[dF(CF₃)ppy]₂ / NiCl₂·glyme (25 °C) | 71% | Unreacted starting material |

| Acrylate (Complex API intermediate) | Photoredox HAT (C2-Alkylation) | Ir(ppy)₃ / Quinuclidine (25 °C) | 76% | Exclusively C2-quaternary product |

References

-

Charnwood Discovery. Application of Photoredox Catalysis for Late-stage Functionalization.[Link]

-

ACS Publications. Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals. The Journal of Organic Chemistry. [Link]

-

ChemRxiv. Functionalized Azetidines Via Visible Light-Enabled Aza Paternò-Büchi Reactions.[Link]

-

ChemRxiv. Triply Convergent Ni-Electrocatalytic Assembly of 1,1-diaryl Cyclobutanes, Azetidines, and Oxetanes.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Cyclobutylazetidine Synthesis & Ring-Opening Mitigation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly strained bicyclic systems. The fusion of a cyclobutane ring and an azetidine ring introduces immense steric hindrance and angle strain (the azetidine ring alone carries ~26 kcal/mol of strain energy). Consequently, unwanted C–N bond cleavage (ring-opening) is the primary mode of failure during both synthesis and purification[1].

This guide provides mechanistic troubleshooting, optimized protocols, and FAQs designed to ensure self-validating, high-yield syntheses of 2-cyclobutylazetidine derivatives.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my 2-cyclobutylazetidine product degrade into acyclic amines during aqueous workup? Causality: Azetidines are highly susceptible to acid-catalyzed ring-opening. If the azetidine nitrogen is sufficiently basic, it becomes protonated during aqueous workup. Protonation drastically lowers the lowest unoccupied molecular orbital (LUMO) of the C–N bond, making it highly susceptible to nucleophilic attack. Even weak nucleophiles (like water or chloride ions) can cleave the strained C–N bond once protonated[2]. Solution: Maintain a pH > 8 during all aqueous workups and utilize electron-withdrawing protecting groups (EWGs) to reduce nitrogen basicity.

Q2: Which protecting group (PG) is optimal for minimizing intramolecular and intermolecular ring-opening? Causality: The choice of PG dictates the electron density on the nitrogen. Alkyl groups (e.g., benzyl) increase basicity, making the ring vulnerable to acid. Strongly electron-withdrawing groups like Tosyl (Ts) or Boc orchestrate stability by delocalizing the nitrogen lone pair, thereby preventing protonation and subsequent ring-opening[1][3]. Solution: Use Tosyl (Ts) for maximum stability under harsh conditions. Benzhydryl is also highly effective if your synthetic route involves photochemical Norrish–Yang cyclizations[1].

Q3: How does solvent choice impact the stability of the azetidine intermediate during cyclization? Causality: Highly polar or protic solvents stabilize the transition state of ring-opening reactions by solvating the developing charges, inadvertently promoting decomposition. Solution: Ethereal solvents like 2-Methyltetrahydrofuran (2-MeTHF) are optimal. They provide sufficient solubility for the cyclization precursors while suppressing solvolysis and ring-opening side reactions[2].

Section 2: Troubleshooting Workflows & Visualizations

Mechanistic divergence of azetidine ring stability based on protection and pH.

Step-by-step troubleshooting workflow to mitigate azetidine ring-opening.

Section 3: Quantitative Data on Protecting Group Efficacy

To empirically guide your synthetic design, the following table summarizes the impact of various protecting groups on the stability of 2-substituted azetidines against ring-opening[1][2][4].

| Protecting Group | Electronic Effect | Basicity of Nitrogen | Ring-Opening Risk (Acidic) | Ring-Opening Risk (Nucleophilic) | Recommended Application |

| None (Free NH) | Neutral | High | Critical (Rapid cleavage) | High | Only post-synthesis, immediate use |

| Benzyl (Bn) | Electron-Donating | High | High | Moderate | Avoid if acidic steps are required |

| Benzhydryl | Mildly Withdrawing | Moderate | Low | Low | Photochemical cyclizations[1] |

| Boc / Cbz | Electron-Withdrawing | Low | Moderate (Boc is acid-labile) | Low | General synthesis, orthogonal deprotection |

| Tosyl (Ts) | Strongly Withdrawing | Very Low | Very Low | Very Low | Harsh conditions, maximum stability[3] |

Section 4: Self-Validating Experimental Protocols

Protocol A: Mild Intramolecular Cyclization for 2-Cyclobutylazetidine Scaffold

Context: Traditional cyclizations of γ -haloamines often require harsh heating, which triggers thermodynamic ring-opening[4]. Alternatively, (2-bromoethyl)sulfonium triflate can be used for mild annulations[5]. This protocol utilizes a mild base and an optimized solvent to promote kinetic ring closure of a pre-assembled precursor while preventing degradation.

Materials:

-

N -Tosyl-1-bromo-3-cyclobutylpropan-3-amine (Precursor)

-

Cesium Carbonate ( Cs2CO3 , 2.0 equiv)

-

2-Methyltetrahydrofuran (2-MeTHF, anhydrous)

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under an inert atmosphere ( N2 ), dissolve the N -Tosyl precursor (1.0 mmol) in anhydrous 2-MeTHF (10 mL, 0.1 M concentration). Causality: 2-MeTHF minimizes solvolysis and suppresses unwanted nucleophilic attack on the highly strained intermediate[2].

-

Base Addition: Add finely powdered Cs2CO3 (2.0 mmol) in one portion. Causality: Cs2CO3 provides a mild, heterogeneous basic environment that effectively deprotonates the sulfonamide without acting as a strong nucleophile.

-

Cyclization: Stir the suspension at 40°C for 12-16 hours. Self-Validation Step: Monitor via TLC (Hexanes:EtOAc 8:2). The product will appear as a higher Rf spot compared to the acyclic precursor. Do NOT use acidic stains (like PMA or Ninhydrin with heat) as they will artificially degrade the azetidine on the TLC plate; validate using UV or KMnO4 .

-

Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash the pad with additional 2-MeTHF (5 mL). Crucial: Avoid aqueous acidic washes completely to prevent protonation-induced cleavage.

-

Concentration: Concentrate the filtrate under reduced pressure at a bath temperature strictly below 30°C to prevent thermal strain-release degradation.

Protocol B: Non-Destructive Purification of Strained Azetidines

Context: Standard silica gel is inherently acidic (pH ~4.5-5.5) and is a notorious culprit for the decomposition of strained 2-substituted azetidines during column chromatography[4].

Step-by-Step Methodology:

-

Stationary Phase Selection: Replace standard silica gel with Basic Alumina (Brockmann Grade III) or triethylamine-deactivated silica (slurry silica in eluent containing 1% Et3N )[4].

-

Column Packing: Pack the column using a non-polar solvent system (e.g., 95:5 Hexanes:EtOAc with 0.5% Et3N ).

-

Loading: Load the crude 2-cyclobutylazetidine mixture directly onto the column. If solubility is an issue, use a minimal amount of DCM, but avoid prolonged exposure to halogenated solvents as they can slowly generate HCl over time.

-

Elution: Elute rapidly using a slight positive pressure (flash chromatography). Causality: Minimizing the residence time on the stationary phase drastically reduces the probability of acid-mediated ring-opening[4].

-

Storage: Store the purified 2-cyclobutylazetidine neat or in a non-nucleophilic solvent at -20°C under argon.

References

- Source: uni-mainz.de / Beilstein J. Org. Chem.

- Source: benchchem.

- Source: benchchem.

- An Efficient Synthesis of Azetidines with (2-Bromoethyl)

Sources

- 1. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bristol.ac.uk [bristol.ac.uk]

Technical Support Center: Improving Yield in Coupling Reactions Involving Sterically Hindered Azetidines

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges in cross-coupling reactions involving sterically hindered azetidines. Azetidines are valuable scaffolds in medicinal chemistry, but their inherent ring strain and potential for steric congestion present unique synthetic hurdles.[1][2] This document is designed to provide both mechanistic understanding and actionable solutions to improve reaction outcomes.

Frequently Asked Questions (FAQs): Understanding the Core Challenges

Q1: Why are coupling reactions with sterically hindered azetidines so challenging?

A1: The difficulty arises from a combination of two primary factors:

-

Steric Hindrance: Bulky substituents on the azetidine ring or the coupling partner physically obstruct the approach of the catalyst and the other reactant.[3] This steric clash increases the activation energy for key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to slow or incomplete reactions.[4]

-

Ring Strain: The azetidine ring possesses significant strain energy (approx. 25.4 kcal/mol).[2][5] This inherent instability makes the ring susceptible to cleavage under harsh reaction conditions, such as high temperatures or the presence of strong Lewis acids, leading to undesired side products and lower yields.[5][6]

Q2: My reaction is not working at all. Besides steric hindrance, what are the most common "silent killers" of these reactions?

A2: If you observe no product formation, the issue is often related to catalyst deactivation. The primary culprits are:

-

Oxygen: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by trace amounts of oxygen.[7][8] This is the most frequent cause of failed reactions. Rigorous degassing of solvents and reaction vessels is non-negotiable.[7]

-

Ligand Oxidation: Phosphine ligands, especially electron-rich ones, can be oxidized by air, rendering them unable to coordinate effectively with the palladium center.[7] It is crucial to use fresh ligands or those that have been stored properly under an inert atmosphere.

-

Reagent Quality: Impurities in solvents, bases, or starting materials can poison the catalyst. Ensure solvents are anhydrous if the protocol demands it and that all reagents are of high purity.[8][9]

Q3: How do I choose between different types of coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for my hindered azetidine substrate?

A3: The choice depends on the desired bond and the nature of the steric hindrance.

-

Buchwald-Hartwig Amination (C-N bond): This is the go-to method for forming C-N bonds. Modern catalyst systems with bulky, electron-rich phosphine ligands are specifically designed to overcome steric challenges.[4][10] It is often the most reliable choice for coupling hindered azetidines with aryl halides.

-

Suzuki-Miyaura Coupling (C-C bond): Highly versatile for C-C bond formation. Success with hindered azetidines heavily relies on the selection of a potent catalyst system (palladium source and ligand) and the right base to avoid side reactions like protodeboronation.[5][8]

-

Sonogashira Coupling (C-C alkyne bond): Used to couple terminal alkynes. These reactions can often be run under milder conditions, which is beneficial for preserving the azetidine ring.[11][12] However, steric hindrance around the halide or the alkyne can still impede the reaction.[13]

Troubleshooting Guide: From Low Yield to No Reaction

This section provides specific, actionable advice for common experimental problems in a question-and-answer format.

Issue 1: Low Yield or Sluggish Conversion in a Buchwald-Hartwig Amination

Q: I'm attempting an N-arylation of a 2,2-disubstituted azetidine with an ortho-substituted aryl chloride, but I'm only getting a 20% yield after 24 hours. How can I improve this?

A: This is a classic sterically demanding transformation. The low yield is likely due to a slow reductive elimination step. Here is a systematic approach to troubleshoot:

-

Re-evaluate the Ligand: This is the most critical variable. Standard ligands like PPh₃ are ineffective.[9] You need a specialized ligand designed for hindered substrates.

-

Switch to a Bulky, Electron-Rich Dialkylbiaryl Phosphine: These ligands are the gold standard. They promote the formation of a monoligated, 14-electron palladium complex, which is highly active and accelerates both oxidative addition and reductive elimination.[4]

-

Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong electron donors and can form very stable and active palladium complexes, sometimes allowing for lower catalyst loading or milder reaction temperatures.[14]

-

-

Optimize the Base and Solvent:

-

Base Strength: Avoid very strong bases like NaOtBu if possible, as they can promote side reactions. A weaker base like Cs₂CO₃ or K₃PO₄ is often sufficient and gentler on the substrate.[1][7]

-

Solvent: Ensure your solvent (e.g., toluene, dioxane) is rigorously degassed and anhydrous. Oxygen is a potent inhibitor.[7]

-

-

Check the Palladium Precatalyst:

Caption: The role of bulky ligands in accelerating reductive elimination.

Key Experimental Protocols

Protocol 1: General Procedure for a High-Yield Buchwald-Hartwig Amination of a Sterically Hindered Azetidine

This protocol is optimized for a challenging coupling between a hindered azetidine and an aryl chloride using a modern catalyst system.

Materials:

-

Aryl Chloride (1.0 equiv)

-

Sterically Hindered Azetidine (1.2 equiv)

-

Pd₂(dba)₃ (1.5 mol%)

-

RuPhos (or other suitable bulky ligand) (3.5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed toluene

Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), Pd₂(dba)₃, and RuPhos ligand. Seal the vessel with a septum.

-

Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add the sodium tert-butoxide. Then, add the anhydrous, degassed toluene via syringe.

-

Substrate Addition: Finally, add the sterically hindered azetidine (1.2 equiv) via syringe.

-

Degassing (Optional but Recommended): For maximum oxygen removal, subject the sealed reaction mixture to three cycles of "freeze-pump-thaw."

-

Reaction: Heat the reaction mixture in a pre-heated oil bath to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rigorous Solvent Degassing via Freeze-Pump-Thaw

This technique provides the most effective removal of dissolved gases, especially oxygen.

-

Preparation: Place your solvent in a Schlenk flask that is no more than half full. The flask must have a sidearm with a high-vacuum stopcock.

-

Freezing: Immerse the bottom of the flask in a liquid nitrogen bath. Swirl the flask gently to freeze the solvent from the outside in, preventing the flask from cracking. Wait until the solvent is completely frozen solid.

-

Pumping: With the solvent frozen, open the stopcock to a high-vacuum line. Allow the flask to remain under vacuum for 5-10 minutes to remove gases from the headspace above the frozen solvent.

-

Thawing: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely in a water bath. You will likely see bubbles evolving from the liquid as dissolved gas is released.

-

Repeat: Repeat steps 2-4 for a total of at least three cycles. After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.

References

- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. [URL: https://www.benchchem.com/troubleshooting/suzuki-coupling-troubleshooting]

- Benchchem. How to prevent the ring-opening of azetidines during subsequent reactions. [URL: https://www.benchchem.com/technical-support/how-to-prevent-the-ring-opening-of-azetidines]

- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.

- Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. [URL: https://www.benchchem.com/technical-support/optimizing-coupling-reactions-for-sterically-hindered-amino-acids]

- Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [URL: https://www.reddit.com/r/chemistry/comments/3zjn3h/why_am_i_getting_low_yield_for_my_suzuki/]

- Sahay, A. K., Begg, C. S., Zhang, X., Bull, J. A., & Spivey, A. C. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/qo/d5qo00804b]

- D'hooghe, M., & De Kimpe, N. (2006). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. [URL: https://www.researchgate.net/publication/257703566_Palladium-Catalyzed_N-Arylation_Reactions_with_Aziridine_and_Azetidine]

- Wang, H., et al. (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c02111]

- Ranne, G. P., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9730040/]

- ChemRxiv. (2023). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64b73b5b6059d2a677609939]

- Benchchem. Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. [URL: https://www.benchchem.com/technical-support/overcoming-steric-hindrance-in-coupling-reactions]

- Benchchem. troubleshooting low yields in 9-BBN Suzuki coupling. [URL: https://www.benchchem.com/troubleshooting/9-bbn-suzuki-coupling-low-yield]

- MDPI. (2023). Bimetallic (or Multimetallic) Synthesis of N-Heterocycles. [URL: https://www.mdpi.com/1420-3049/28/17/6373]

- Benchchem. Technical Support Center: Azetidine Synthesis Protocols. [URL: https://www.benchchem.com/technical-support/azetidine-synthesis-protocols]

- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [URL: https://www.researchgate.net/post/Suzuki_coupling_Reactions_yield_is_very_low_and_product_is_coming_with_very_close_2_spots_How_can_i_improvise_my_reaction]

- ResearchGate. (2005). Procedures to Improve Difficult Couplings. [URL: https://www.researchgate.net/publication/237770857_Procedures_to_Improve_Difficult_Couplings]

- Lake, B. R. M., Ariafard, A., & Willans, C. E. (2014). Mechanistic insights into the oxidative coupling of N-heterocyclic carbenes within the coordination sphere of copper complexes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25146112/]

- Semantic Scholar. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [URL: https://www.semanticscholar.org/paper/Recent-advances-in-the-synthesis-and-reactivity-of-Mughal-Szostak/9233f272c72b14643c7b8e1f574d53a9486c8f94]

- Jensen, K. L., Nielsen, D. U., & Jamison, T. F. (2015). A General Strategy for the Synthesis of Enantiomerically Pure Azetidines and Aziridines Through Nickel-Catalyzed Cross-Coupling. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25820027/]

- Figshare. (2014). Mechanistic insights into the oxidative coupling of N-heterocyclic carbenes within the coordination sphere of copper complexes. [URL: https://figshare.utas.edu.au/articles/journal_contribution/Mechanistic_insights_into_the_oxidative_coupling_of_N-heterocyclic_carbenes_within_the_coordination_sphere_of_copper_complexes/23996259]

- MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. [URL: https://www.mdpi.com/1420-3049/22/1/123]

- ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [URL: https://www.researchgate.net/publication/350482559_Recent_Advances_in_the_Synthesis_and_Reactivity_of_Azetidines_Strain-Driven_Character_of_the_Four-Membered_Heterocycle]

- Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlepdf/2021/ob/d1ob00061k]

- Royal Society of Chemistry. (2023). Mechanistic and machine learning insights into borrowing hydrogen reactions catalyzed by transition metal complexes with N-heterocyclic ligands. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/qo/d3qo01196h]

- Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]

- ResearchGate. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [URL: https://www.researchgate.net/publication/262544259_Recent_Advances_in_the_Buchwald-Hartwig_Amination_Reaction_Enabled_by_the_Application_of_Sterically_Demanding_Phosphine_Ancillary_Ligands]

- Royal Society of Chemistry. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01407g]

- Universidad de Zaragoza. (2024). Mechanistic Insights in Acceptorless Dehydrogenation of N-Heterocycles Using Graphenes as Carbocatalysts. [URL: https://zaguan.unizar.es/record/133748/files/texto_completo.pdf]

- Organic Chemistry Portal. (2013). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [URL: https://www.organic-chemistry.org/abstracts/lit3/065.shtm]

- YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [URL: https://www.youtube.

- University of Southampton. (2014). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [URL: https://eprints.soton.ac.uk/369791/1/CN_Py_Sonogashira_Comms_revised_I.pdf]

- Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22390837/]

- ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64870503f19c2ac258a698a3]

- ResearchGate. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. [URL: https://www.researchgate.net/publication/383492728_Structurally_Divergent_Reactivity_of_22-Disubstituted_Azetidines_-_Mechanistic_Insights_and_Stereochemical_Implications_of_Amide_Coupling_and_Ring_Expansion_to_56-dihydro-4H-13-oxazines]

- Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]

- Chemistry LibreTexts. (2021). Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Cross-Coupling_Reactions/Sonogashira_Coupling]